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Compound of Interest

Compound Name: JPH203

Cat. No.: B1673089

Abstract

JPH203, also known as KYT-0353, is a potent and highly selective inhibitor of the L-type amino
acid transporter 1 (LAT1). LAT1 is a crucial transporter for essential amino acids, and its
overexpression is a hallmark of numerous cancers, making it a prime therapeutic target.
JPH203's ability to selectively block LAT1 disrupts amino acid homeostasis in cancer cells,
leading to cell cycle arrest and apoptosis. This technical guide provides a detailed overview of
the chemical structure, physicochemical properties, mechanism of action, and key experimental
findings related to JPH203, intended for researchers, scientists, and professionals in the field
of drug development.

Chemical Structure and Properties

JPH203 is a synthetic tyrosine analog. Its chemical identity and key properties are summarized
below.

Table 1: Chemical and Physical Properties of JPH203
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Property Value Reference

(2S)-2-amino-3-[4-[(5-amino-2-
phenyl-1,3-benzoxazol-7-

IUPAC Name [1]
yl)methoxy]-3,5-

dichlorophenyl] propanoic acid

Synonyms KYT-0353, Nanvuranlat [2]
CAS Number 1037592-40-7 (free base) [2][3]
Molecular Formula C23H19CI2N304 [1][2]
Molecular Weight 472.3 g/mol [1][2]
Appearance White to off-white solid powder  [4]

N Soluble in DMSO. Sparingly
Solubility ] [41[5][6]
soluble in aqueous buffers.

Store at -20°C. Stable for at
- least 4 years as a solid.
Storage and Stability _ [71[8]
Aqueous solutions should be

used within a day.

C1=CC=C(C=C1)C2=NC3=CC

(=CC(=C302)COC4=C(C=C(C
SMILES [2]

=C4CI)C--INVALID-LINK--

N)CN

Mechanism of Action and Signhaling Pathways

JPH203 functions as a selective, competitive inhibitor of the L-type amino acid transporter 1
(LAT1), also known as SLC7A5. LAT1 is responsible for the transport of large neutral amino
acids, such as leucine, which are essential for cancer cell growth and proliferation. By blocking
LAT1, JPH203 induces amino acid starvation within cancer cells, triggering a cascade of
downstream events.

The primary signaling pathways affected by JPH203-mediated LAT1 inhibition include:
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MTOR Signaling Pathway: Deprivation of essential amino acids, particularly leucine, leads to
the downregulation of the mTOR signaling pathway. This pathway is a central regulator of
cell growth, proliferation, and survival.[9][10][11]

Mitochondria-Dependent Apoptosis: JPH203 treatment has been shown to induce apoptosis
through the intrinsic mitochondrial pathway. This involves the upregulation of pro-apoptotic
proteins (Bad, Bax, Bak) and the downregulation of anti-apoptotic proteins (Bcl-2, Bcl-xL),
leading to the activation of caspase-9 and subsequently caspase-3.[2][3][12]

Cell Cycle Arrest: Inhibition of LAT1 by JPH203 can cause cell cycle arrest at the GO/G1 and
G2/M phases, associated with altered expression of cell cycle regulatory proteins like cyclin
D1, CDK4, and CDK®6.[1][2][8]

Whnt/B-catenin Signaling Pathway: In some cancer types, such as castration-resistant
prostate cancer, JPH203 has been found to suppress the Wnt/B-catenin signaling pathway,
potentially through the downregulation of CD24.[9][11]
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JPH203 Mechanism of Action and Downstream Signaling.
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Experimental Data
In Vitro Efficacy

JPH203 has demonstrated potent anti-proliferative effects across a wide range of cancer cell
lines. The half-maximal inhibitory concentrations (ICso) for both L-leucine uptake and cell

growth are presented below.

Table 2: In Vitro Activity of JPH203 in Various Cancer Cell Lines
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Cell Line Cancer Type Assay ICs0 (UM) Reference
Colorectal 14C-Leucine
HT-29 0.06 [1]
Cancer Uptake
Colorectal
HT-29 Cell Growth 4.1 [1]
Cancer
Colorectal
LoVo Cell Growth 23+0.3 [1]
Cancer
MKN45 Gastric Cancer Cell Growth 46+1.0 [1]
L-Leucine
YD-38 Oral Cancer 0.79 [2]
Uptake
YD-38 Oral Cancer Cell Growth 69 [1]
L-Leucine
Saos2 Osteosarcoma 1.31 [3]
Uptake
. L-Leucine
FOB (Normal) Osteoblastic 92.12 [3]
Uptake
S2 (human 14C-Leucine
- 0.14 [5]
LAT1) Uptake
S2 (human 14C-Leucine
- >10 [5]
LAT2) Uptake
) 3H-Leucine
8505¢c Thyroid Cancer 0.069 £ 0.003 [13]
Uptake
) 3H-Leucine
SW1736 Thyroid Cancer 0.025 £+ 0.002 [13]
Uptake
) ] Lower than Her-2
Triple-Negative ] ) )
MDA-MB-231 Cell Proliferation and luminal [14]
Breast Cancer
subtypes
) ) Lower than Her-2
Triple-Negative ) ) )
HCC1937 Cell Proliferation and luminal [14]
Breast Cancer
subtypes
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In Vivo Efficacy

Preclinical in vivo studies using xenograft models have shown significant anti-tumor activity of

JPH203.

Table 3: In Vivo Activity of JPH203

Dosage and
Cancer Type Model o . Outcome Reference
Administration
) ) Nude mice with Significant dose-
Cholangiocarcino 12.5 and 25
KKU-213 ) ) dependent tumor  [1]
ma mg/kg, i.v., daily o
xenografts growth inhibition.
) ) Significant
Colorectal Nude mice with Intravenously o
o growth inhibition [15]
Cancer HT-29 xenografts  administered
of tumors.
Inhibited
Castration- ) ] ] proliferation of
] Nude mice with 25 mg/kg, i.v., )
Resistant ) C4-2 cellsina [9]
C4-2 xenografts daily )
Prostate Cancer castration
environment.
) ) 4T1-BALB/c Significantly
Triple-Negative ) 12.5 mg/kg, L
tumor-bearing inhibited tumor [14]

Breast Cancer ]
mice

intraperitoneally

growth.

Experimental Protocols
General In Vitro Experimental Workflow

The following diagram outlines a typical workflow for in vitro evaluation of JPH203.
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General workflow for in vitro studies of JPH203.

Leucine Uptake Assay

This protocol is a composite based on methodologies described in the cited literature.[3][13]
[16][17][18]

Cell Seeding: Plate cells (e.g., HT-29, Saos?2) in 24-well plates and culture until they reach
approximately 80-90% confluency.

Wash and Starve: Wash the cells three times with pre-warmed Na*-free Hank's balanced
salt solution (HBSS). Incubate the cells in the same buffer at 37°C for 7-15 minutes to
deplete intracellular amino acids.

Inhibition: For co-incubation assays, add a solution containing radiolabeled leucine (e.g., 1
uUM [14C]L-leucine or 30 uM L-[3H]leucine) and varying concentrations of JPH203 (e.g., 0-100

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.benchchem.com/product/b1673089?utm_src=pdf-body-img
https://www.benchchem.com/product/b1673089?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC5709476/
https://boris-portal.unibe.ch/server/api/core/bitstreams/948f150f-37bb-4a21-92fd-0393014c10ac/content
https://www.researchgate.net/publication/342432360_JPH203_a_newly_developed_anti-cancer_drug_shows_a_preincubation_inhibitory_effect_on_L-type_amino_acid_transporter_1_function
https://www.researchgate.net/figure/Determination-of-leucine-uptake-activities-and-their-sensitivities-against-JPH203-in_fig1_338863678
https://www.researchgate.net/publication/380401338_A_rapid_and_simple_non-radioactive_assay_for_measuring_uptake_by_solute_carrier_transporters
https://www.benchchem.com/product/b1673089?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673089?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

HMM) to the cells. For pre-incubation assays, treat cells with IPH203 for a specified time (e.g.,
30-120 minutes) before adding the radiolabeled leucine.

Uptake: Incubate the cells for a short period (e.g., 1-3 minutes) at 37°C to allow for leucine
uptake.

Termination and Wash: Stop the uptake by rapidly washing the cells three times with ice-cold
HBSS.

Lysis and Measurement: Lyse the cells and measure the intracellular radioactivity using a
scintillation counter.

Data Analysis: Express the results as a percentage of the control (no JPH203) and calculate
the 1Cso value.

Cell Viability (MTT) Assay

This protocol is based on methodologies described in the cited literature.[3]
Cell Seeding: Seed cells (e.g., Saos2) at a density of 5x108 cells/well in 24-well plates.

Treatment: After 24 hours, treat the cells with various concentrations of JPH203 for different
incubation times (e.g., 1-4 days).

MTT Addition: Add MTT solution to each well and incubate for a period that allows for
formazan crystal formation.

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
Measurement: Measure the absorbance at a specific wavelength using a microplate reader.

Data Analysis: Calculate cell viability as a percentage of the control (vehicle-treated) cells.

Western Blot Analysis

This protocol is a generalized procedure based on descriptions in the literature.[3]

o Cell Treatment and Lysis: Treat cells with the desired concentration of JPH203 for a
specified time. Lyse the cells in a suitable lysis buffer containing protease and phosphatase
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inhibitors.

o Protein Quantification: Determine the protein concentration of the lysates using a standard
method (e.g., BCA assay).

o Electrophoresis: Separate equal amounts of protein by SDS-polyacrylamide gel
electrophoresis (SDS-PAGE).

o Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

» Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in
TBST) to prevent non-specific antibody binding.

e Antibody Incubation: Incubate the membrane with primary antibodies against the proteins of
interest (e.g., Bcl-2, Bax, cleaved caspase-3, p-mTOR) overnight at 4°C.

» Washing and Secondary Antibody Incubation: Wash the membrane and incubate with an
appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.

» Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection
system.

e Analysis: Quantify the band intensities and normalize to a loading control (e.g., B-actin or
GAPDH).

Clinical Development

JPH203 has undergone phase | clinical trials for advanced solid tumors. The recommended
phase Il dose was established, and the drug was found to be well-tolerated, showing promising
results, particularly against biliary tract cancer.[1][19]

Conclusion

JPH203 is a promising anti-cancer agent that selectively targets LAT1, a transporter highly
expressed in many tumor types. Its mechanism of action, involving the induction of amino acid
starvation, leads to the inhibition of critical cell signaling pathways, resulting in reduced
proliferation and apoptosis. The extensive preclinical data, coupled with early clinical findings,
underscore the therapeutic potential of JPH203 and highlight LAT1 as a valuable target in
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oncology drug development. Further research and clinical investigation are warranted to fully
elucidate its efficacy across various cancer types and in combination with other therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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